2-Anilino-5-methoxy-1,3-oxazole-4-carbonitrile
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Overview
Description
5-Methoxy-2-(phenylamino)oxazole-4-carbonitrile is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(phenylamino)oxazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as 2-(phenylamino)acetonitrile, with methoxy-substituted reagents. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(phenylamino)oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(phenylamino)oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylamino)oxazole-4-carbonitrile: Lacks the methoxy group, which can affect its reactivity and biological activity.
5-Methoxy-2-(methylamino)oxazole-4-carbonitrile: Contains a methylamino group instead of a phenylamino group, leading to different properties.
Uniqueness
5-Methoxy-2-(phenylamino)oxazole-4-carbonitrile is unique due to the presence of both the methoxy and phenylamino groups, which contribute to its distinct chemical and biological properties. These functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
102109-22-8 |
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Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-anilino-5-methoxy-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C11H9N3O2/c1-15-10-9(7-12)14-11(16-10)13-8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) |
InChI Key |
KWLVHBYIPUWSOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(O1)NC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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